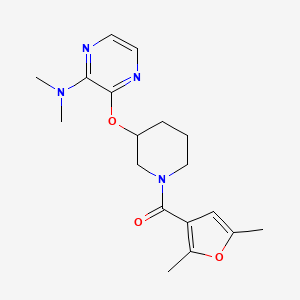

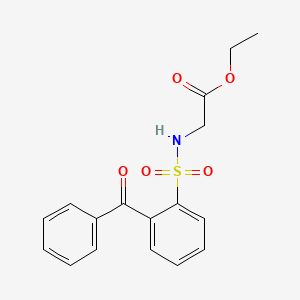

![molecular formula C20H22N2O3S B2735600 N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide CAS No. 477553-89-2](/img/structure/B2735600.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a benzamide derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Anti-Cancer Activity

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine, which are structurally similar to the compound , have been synthesized and evaluated for their cytotoxicity . These compounds exhibited anti-cancer activity against Colo205, U937, MCF7, and A549 cancer cell lines . They were particularly effective against the Colo205 cell line, with IC50 values ranging from 5.04–13 μM .

Regulation of Cell Cycle and Apoptosis

The aforementioned isoxazole derivatives can regulate the cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax was altered, which resulted in apoptosis by accelerating the expression of caspases .

Chemosensor for Mercury(II) Ions

A new benzothiazole azo dye, structurally similar to the compound , has been synthesized and used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The pink colored chemosensor turns blue when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex .

Detection of Biothiols

The same benzothiazole azo dye can also be used for the determination of cysteine (Cys) in aqueous solution by UV-Vis spectroscopy down to 1 × 10^−7 M . The thiol-containing amino acid preferentially coordinates the mercury ions of the complex, causing dissociation of the blue-colored complex and the liberation of the pink-colored dye .

Corrosion Inhibition

Some 6-Methoxy-Aminobenzothiazole derivatives have been studied for their influence on corrosion of ferrous and nonferrous metals under vapor-phase conditions . These compounds can be used as vapor-phase corrosion inhibitors (VCI), one of the most effective and convenient methods for preventing corrosion of metallic articles and equipment during storage and transportation .

properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-pentoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-3-4-5-11-25-16-8-6-7-14(12-16)19(23)22-20-21-17-10-9-15(24-2)13-18(17)26-20/h6-10,12-13H,3-5,11H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNQMHNGGRRGKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate](/img/structure/B2735521.png)

![ethyl 2-(5-phenyloxazole-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2735522.png)

![(4E)-5-(3,4-Dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2735523.png)

![(4-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2735524.png)

![N-[3-[2-(4-chlorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2735525.png)

![4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B2735530.png)